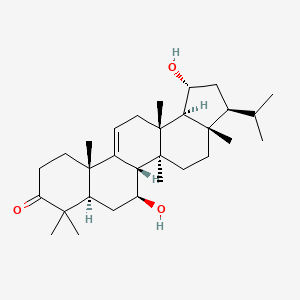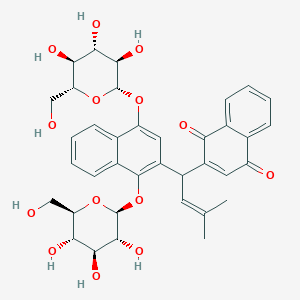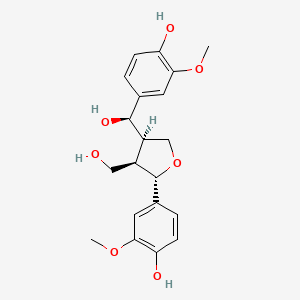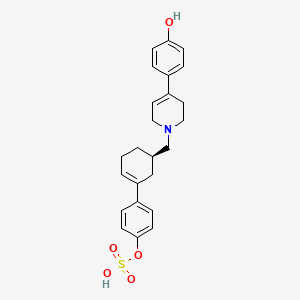
Rubiarbonone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubiarbonone D is a natural product found in Rubia yunnanensis with data available.
Scientific Research Applications
Triterpenoids from Rubia yunnanensis
Rubiarbonones D, along with other triterpenoids, have been isolated from the roots of Rubia yunnanensis. These compounds have shown potential in antiplatelet aggregation activities, particularly rubiarbonone A and rubiarbonols A and B (Liou & Wu, 2002).
Medicinal Utilization in Mediterranean Plants
Rubiarbonone D is part of a broader study on the traditional use and handling of Mediterranean plant species. This research provides a comprehensive view of the medicinal utilization of these plants, highlighting the ethnobotanical richness of the region (González-Tejero et al., 2008).
Apoptosis and Cell Cycle Arrest in Cancer Treatment
Rubiarbonol G, a compound related to this compound, induces apoptosis and G0/G1 cell cycle arrest in HeLa cells. This demonstrates its potential in cancer treatment, specifically through the activation of certain cellular pathways (Zeng et al., 2017).
New Arborane Type Triterpenoids
Studies on Rubia yunnanensis have led to the isolation of new arborane type triterpenoids, including rubiarbonol G and rubiarbonone A, which are structurally related to this compound. These findings contribute to the understanding of the chemical diversity of this plant (Xiao, 1993).
Inhibition of Vascular Smooth Muscle Cell Proliferation
Rubiarbonone C, closely related to this compound, inhibits the proliferation and migration of vascular smooth muscle cells. This highlights its potential in treating cardiovascular diseases, such as atherosclerosis (Park et al., 2017).
Antihyperlipidemic Activity
Rubia yunnanensis, from which this compound is derived, exhibits antihyperlipidemic activity. This suggests potential therapeutic applications in treating hyperlipidemic diseases (Gao et al., 2014).
properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,11aS,13aR,13bS)-1,6-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-22,24-25,31-32H,10-16H2,1-8H3/t19-,20-,21+,22-,24-,25-,27+,28-,29-,30+/m0/s1 |
InChI Key |
GJCFGYOIXLZELH-LHASHULKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)C)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)C)O |
synonyms |
rubiarbonone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)
![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)


![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)






![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)

